molecular formula C11H17N3O B8696778 N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide

N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide

Cat. No. B8696778
M. Wt: 207.27 g/mol
InChI Key: VFZBXBQHJPEYGE-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

A solution of 5-nitro-4-methyl-2-trimethylacetylaminopyridine (4.5 g, 18.97 mmol) in 50 mL of acetic acid containing 10% palladium/carbon was hydrogenated at atmospheric pressure for 48 h. The catalyst was removed by filtration and the filtrate was concentrated. The residue was coevaporated with toluene to give the title compound.
Name
5-nitro-4-methyl-2-trimethylacetylaminopyridine
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([CH3:17])=[CH:6][C:7]([NH:10][C:11](=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13])=[N:8][CH:9]=1)([O-])=O>C(O)(=O)C>[NH2:1][C:4]1[C:5]([CH3:17])=[CH:6][C:7]([NH:10][C:11](=[O:16])[C:12]([CH3:13])([CH3:14])[CH3:15])=[N:8][CH:9]=1

Inputs

Step One
Name
5-nitro-4-methyl-2-trimethylacetylaminopyridine
Quantity
4.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=CC(=NC1)NC(C(C)(C)C)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=NC1)NC(C(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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